1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,7-Dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic imidazopurine derivative characterized by a morpholinoethyl substituent at position 8 and methyl groups at positions 1 and 5.
Properties
IUPAC Name |
4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-10-9-21-11-12(18(2)15(23)17-13(11)22)16-14(21)20(10)4-3-19-5-7-24-8-6-19/h9H,3-8H2,1-2H3,(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHYTUXSOHFZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the purine ring. The morpholinoethyl group is then added through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The morpholinoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-f]purine compounds.
Scientific Research Applications
1,7-Dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and their implications:
Key Observations :
- The morpholinoethyl group in the target compound balances moderate lipophilicity and solubility compared to hydroxyethyl (polar) or piperazinyl (bulky) substituents.
Pharmacological Activity
Serotonin Receptor Modulation
- Piperazinyl Derivatives : Compounds like AZ-853 and AZ-861 () exhibit high 5-HT1A receptor affinity (Ki = 0.6–0.2 nM) and antidepressant-like effects in mice. The piperazine ring facilitates interactions with serotonin receptors .
- Morpholinoethyl Analogs: Limited direct data exist, but structural analogs with morpholine groups (e.g., compound 5 in ) show weaker PDE inhibition compared to piperazinyl derivatives. This suggests the target compound may prioritize different targets (e.g., adenosine receptors) .
Adenosine Receptor Affinity
- Imidazopurines with fused pyrimidine rings (e.g., ) demonstrate submicromolar binding to adenosine A2A receptors (Ki = 0.31–0.33 µM). The morpholinoethyl group in the target compound may similarly modulate A2A activity, though this requires validation .
Enzyme Inhibition
- PDE4B/PDE10A: Isoquinolinylalkyl derivatives (e.g., compound 5 in ) inhibit PDE4B (IC50 = 12 nM) and PDE10A (IC50 = 89 nM). The target compound’s morpholino group is less likely to enhance PDE affinity compared to bulkier substituents .
Biological Activity
1,7-Dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the imidazopurine class. Its complex structure includes an imidazo[2,1-f]purine core with various substituents that influence its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic effects and mechanisms of action against various biological targets.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C17H24N6O3
- Molecular Weight : 360.4 g/mol
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 360.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, impacting various cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may bind to the active or allosteric sites of enzymes, altering their function.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular responses.
Pharmacological Studies
Research has indicated that derivatives of imidazopurines exhibit various pharmacological activities. One notable study evaluated the antidepressant-like properties of related compounds through animal models using the forced swim test (FST) to assess their efficacy in modulating serotonin receptors .
Case Studies and Research Findings
- Antidepressant Activity : A study explored the activity of two novel imidazopurine derivatives (AZ-853 and AZ-861) at the serotonin 5-HT1A receptor. These compounds demonstrated significant antidepressant-like effects in preclinical models .
- Enzyme Targeting : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented, suggesting potential applications in treating metabolic disorders.
- Safety Profile : Evaluations have shown that while exhibiting biological activity, the safety profile of these compounds remains a critical area for further investigation.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable candidate for drug development. Its potential applications include:
- Therapeutic Agents : Development of drugs targeting neurological disorders due to its interaction with serotonin receptors.
- Biochemical Research : Use as a tool compound for studying enzyme functions and receptor signaling pathways.
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves multi-step protocols, including cyclization of amido-nitriles or alkylation of purine precursors. Key steps include:
- Alkylation : Introducing the 2-morpholinoethyl group via nucleophilic substitution under reflux conditions using solvents like DMF or ethanol .
- Cyclization : Employing catalysts such as erbium triflate to form the imidazo-purine core .
- Purification : Recrystallization (using ethanol/water mixtures) or chromatography (silica gel with CH₂Cl₂/MeOH gradients) to achieve >95% purity .
Methodological Tip: Monitor reaction progress with TLC and optimize yields by adjusting temperature (60–100°C) and catalyst loading (5–10 mol%) .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at N1/N7, morpholinoethyl at C8). Key signals: δ ~3.5–4.0 ppm (morpholine protons), δ ~2.5–3.0 ppm (N-methyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~412.45 Da) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the imidazo-purine core, critical for SAR studies .
Q. What in vitro assays are used for initial biological activity screening?
- Receptor Binding Assays : Radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT1A affinity, Ki values < 10 nM reported in analogs) .
- Enzyme Inhibition : Phosphodiesterase (PDE4B/PDE10A) inhibition assessed via fluorescence-based assays (IC50 ~1–10 µM) .
- Cell Viability Assays : MTT tests for anticancer potential (e.g., IC50 < 50 µM in leukemia cell lines) .
Advanced Research Questions
Q. How does the compound interact with 5-HT1A receptors, and what functional assays validate its mechanism?
- Functional Selectivity : The morpholinoethyl side chain enhances binding to 5-HT1A’s orthosteric site. Use cAMP inhibition assays (EC50 ~10–100 nM) to confirm partial agonism .
- In Vivo Validation : Forced Swim Test (FST) in mice shows reduced immobility time (dose: 2.5–10 mg/kg, i.p.), reversible by WAY-100635 (5-HT1A antagonist) .
Key Data: Analog AZ-861 showed 80% immobility reduction vs. control in FST .
Q. How do structural modifications impact activity?
-
Substituent Effects :
-
Computational Modeling : Docking studies (e.g., AutoDock Vina) reveal hydrophobic interactions between the morpholine ring and receptor residues (e.g., Phe361 in 5-HT1A) .
Q. How can contradictory activity data across studies be resolved?
- Case Example : Varied antidepressant efficacy in analogs (e.g., AZ-853 vs. AZ-861 in FST) may stem from differences in brain penetration (logP: 2.5 vs. 3.2) .
- Resolution Strategies :
Q. What strategies address pharmacokinetic challenges like poor solubility or rapid clearance?
- Lipophilicity Optimization : Introduce polar groups (e.g., hydroxylpropyl) to reduce logP from 3.2 to 2.0, improving aqueous solubility .
- Metabolic Stability : Co-administer CYP450 inhibitors (e.g., ketoconazole) in microsomal assays to identify major degradation pathways .
- Formulation : Use cyclodextrin-based nanoemulsions to enhance oral bioavailability (e.g., 2-fold increase in AUC in rodent models) .
Q. How is target selectivity against adenosine or dopamine receptors achieved?
- Selectivity Screening :
- Structural Insights : The imidazo-purine core avoids hydrogen bonding with adenosine receptors’ key residues (e.g., His264 in A2A) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
